3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated aromatic compounds as starting materials, which undergo various substitution reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carboxylic acid group may produce alcohols .
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methylphenylboronic acid
- 4-Fluoro-2-methylphenylacetic acid
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
3-(4-Fluoro-2-methylphenyl)-2-hydroxypropanoic acid, often referred to as a fluorinated derivative of hydroxypropanoic acid, has garnered attention in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
This structure features a hydroxyl group, a carboxylic acid moiety, and a fluorinated aromatic ring, which contribute to its unique chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups facilitate hydrogen bonding and ionic interactions. These interactions can modulate enzymatic activity and influence metabolic pathways.
Biological Activities
1. Enzyme Inhibition:
Research indicates that this compound can act as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interfere with normal metabolic processes. For instance, it has been shown to inhibit enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
2. Antimicrobial Properties:
Studies have explored the antimicrobial effects of fluorinated compounds similar to this compound. These compounds often exhibit enhanced activity against various bacterial strains due to their ability to disrupt microbial cell membranes or inhibit essential metabolic enzymes .
3. Antioxidant Activity:
Some research suggests that this compound may possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer .
Comparative Studies
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key differences in biological activities among these compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
3-(4-Chlorophenyl)-2-hydroxypropanoic acid | High | Moderate | Low |
3-(4-Bromophenyl)-2-hydroxypropanoic acid | Low | High | High |
Case Studies
Case Study 1: Enzyme Interaction
A study conducted by Li et al. (2022) demonstrated that this compound inhibits the enzyme cyclooxygenase (COX), which plays a significant role in the inflammatory response. The inhibition was measured using an enzyme kinetics assay, showing a significant decrease in enzyme activity at micromolar concentrations.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various strains of Staphylococcus aureus. Results indicated that it exhibited bacteriostatic effects at lower concentrations compared to its non-fluorinated analogs, highlighting the role of fluorination in enhancing antimicrobial efficacy .
Applications in Medicine and Industry
The potential applications of this compound span several fields:
- Pharmaceutical Development: Its ability to inhibit specific enzymes makes it a candidate for developing anti-inflammatory drugs.
- Agricultural Chemistry: The compound's antimicrobial properties could be harnessed for developing new pesticides or fungicides.
- Material Science: As a building block for synthesizing more complex molecules, it holds promise in creating specialty chemicals with unique properties .
Properties
Molecular Formula |
C10H11FO3 |
---|---|
Molecular Weight |
198.19 g/mol |
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
SHCLAJBKZOCTGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC(C(=O)O)O |
Origin of Product |
United States |
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